(2E,5E)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound characterized by its complex structure, which includes bromine, methoxy, ethoxy, and thiazolanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 4-ethoxyaniline in the presence of a thiazolanone derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine and thiazolanone groups.
Medicine: Explored for its potential anticancer properties, as compounds with similar structures have shown activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The bromine atoms may enhance the compound’s ability to form covalent bonds with target molecules, while the thiazolanone group may interact with specific receptors or enzymes, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Lacks the dibromo and methoxy groups, which may result in different biological activity.
5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both bromine and methoxy groups in 5-[(E)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE makes it unique compared to other similar compounds. These functional groups may enhance its reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16Br2N2O3S |
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Molecular Weight |
512.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O3S/c1-3-26-13-6-4-12(5-7-13)22-19-23-18(24)16(27-19)10-11-8-14(20)17(25-2)15(21)9-11/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10+ |
InChI Key |
RPZIURLCXLZRCH-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC)Br)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC)Br)S2 |
Origin of Product |
United States |
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